N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide
Description
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide is a synthetic oxalamide derivative featuring a 1,4-dioxaspiro[4.5]decane core linked to a phenylethyl group via an oxalamide bridge. The spirocyclic dioxolane moiety contributes to its structural rigidity, while the phenylethyl substituent may influence receptor binding affinity and metabolic stability.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-14(15-8-4-2-5-9-15)21-18(23)17(22)20-12-16-13-24-19(25-16)10-6-3-7-11-19/h2,4-5,8-9,14,16H,3,6-7,10-13H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLYDRPTRFXHEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decan-2-ylmethanol. This intermediate can be synthesized through the reaction of cyclohexanone with ethylene glycol under acidic conditions to form the spirocyclic acetal .
Next, the spirocyclic acetal is converted to the corresponding amine, 1,4-dioxaspiro[4.5]decan-2-ylmethanamine, through reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride . The final step involves the coupling of the spirocyclic amine with N-(1-phenylethyl)oxalamide under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The spirocyclic moiety can be oxidized under strong oxidative conditions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The oxalamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The oxalamide moiety can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Oxalamide Class
Oxalamides are a well-studied class of compounds with diverse applications. Key comparisons include:
(a) N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)
- Structural Features : Substituted benzyl and pyridinylethyl groups.
- Activity: High-potency umami agonist (EC₅₀ in nanomolar range) identified via high-throughput screening of hTAS1R1/hTASR3 receptors .
(b) N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770)
- Structural Features : Methoxy-methylbenzyl and pyridinylethyl substituents.
- Safety: No Observed Effect Level (NOEL) of 100 mg/kg bw/day, with margins of safety exceeding 500 million for human exposure .
(c) N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide
- Structural Features : Chloro-methylphenyl group instead of phenylethyl.
Comparative Data Table
*Inferred from resistance to amide hydrolysis in structural analogs .
Key Research Findings
Spirocyclic Moieties Enhance Stability: The 1,4-dioxaspiro[4.5]decane group in the target compound likely improves metabolic stability compared to non-spiro oxalamides, as seen in analogs like S336 .
Role of Aromatic Substituents : Phenylethyl and pyridinylethyl groups enhance receptor binding affinity (e.g., hTAS1R1/hTAS1R3 for umami taste), while halogenated variants (e.g., 5-chloro-2-methylphenyl) may alter solubility and toxicity profiles .
Metabolic Pathways: Oxalamides generally resist amide hydrolysis, favoring ester or ether cleavage instead. This trend is consistent across S336, No. 1770, and structurally related compounds .
Implications and Gaps in Research
While the target compound shares structural and functional similarities with well-characterized oxalamides, direct pharmacological and toxicological data are scarce.
- Quantify umami-modulating potency (e.g., EC₅₀ via receptor assays).
- Evaluate metabolic fate in human hepatocyte models.
- Establish NOEL and margins of safety for regulatory approval.
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound notable for its unique molecular structure, which includes a dioxaspiro framework and oxalamide functional groups. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Molecular Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 346.4 g/mol. The compound's structure contributes to its stability and reactivity in biological systems.
Biological Activity Overview
Mechanism of Action:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules, such as proteins and nucleic acids. Preliminary studies suggest that the oxalamide moiety may play a crucial role in mediating these interactions.
Potential Therapeutic Applications:
Research indicates that this compound could be explored for various therapeutic roles, including:
- Anti-inflammatory agents: Due to its potential to modulate signaling pathways involved in inflammation.
- Anticancer properties: Initial findings suggest that it may inhibit certain kinases involved in cancer cell proliferation.
Case Studies and Experimental Data
Several studies have investigated the biological properties of compounds related to this compound:
-
Inhibition of Kinases:
- A study demonstrated that similar oxalamide derivatives can inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis and inflammation .
- The inhibition of RIPK1 by these compounds suggests a potential pathway for developing anti-inflammatory therapies.
- Cellular Assays:
- Structure-Activity Relationship (SAR):
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(tert-butyl)-1,4-dioxaspiro[4.5]decan-8-one | Dioxaspiro structure with tert-butyl group | Exhibits different steric effects due to bulky substituents |
| 1,4-Dioxaspiro[4.5]decan-2-one | Similar dioxaspiro framework | Lacks the oxalamide functionality |
| Mesityloxalamide | Contains mesityl and oxalamide groups | Directly comparable but lacks dioxaspiro component |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
